molecular formula C10H7Br3N2O B14262537 1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole CAS No. 145162-61-4

1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole

Katalognummer: B14262537
CAS-Nummer: 145162-61-4
Molekulargewicht: 410.89 g/mol
InChI-Schlüssel: CNBURKJUWJQENO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with three bromine atoms and a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide typically involves the bromination of 1-benzyl-1H-pyrazole followed by oxidation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the oxidation step can be achieved using hydrogen peroxide or other suitable oxidizing agents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be further oxidized or reduced depending on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Hydrogen peroxide or other oxidizing agents are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazoles, while coupling reactions can produce more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Benzyl-3,4,5-tribromo-1H-pyrazole 2-oxide involves its interaction with various molecular targets. The bromine atoms and the pyrazole ring can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    3,4,5-Tribromo-1H-pyrazole: Similar structure but lacks the benzyl group.

    1-Benzyl-3,4,5-tribromo-1H-pyrazole: Similar but without the 2-oxide functionality.

Uniqueness: The combination of these substituents makes it a versatile compound for various research and industrial purposes .

Eigenschaften

CAS-Nummer

145162-61-4

Molekularformel

C10H7Br3N2O

Molekulargewicht

410.89 g/mol

IUPAC-Name

1-benzyl-3,4,5-tribromo-2-oxidopyrazol-2-ium

InChI

InChI=1S/C10H7Br3N2O/c11-8-9(12)14(15(16)10(8)13)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

CNBURKJUWJQENO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=C(C(=[N+]2[O-])Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.